Magnesium oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

100 G AQ SOLN SATURATED @ 15 °C CONTAINS 6.71 G; 100 G AQ SOLN SATURATED @ 20 °C CONTAINS 8.34 G; 100 G AQ SOLN SATURATED @ 25 °C CONTAINS 9.81 G

VERY SOL IN ETHANOL; SLIGHTLY SOL IN ETHER; INSOL IN BENZENE, CHLOROFORM, PETROLEUM ETHER

Water solubility of 220,000 mg/l at 25 °C

220 mg/mL at 25 °C

Solubility in water, g/100ml at 20 °C: 9-10 (moderate)

14%

Synonyms

Canonical SMILES

Understanding Kidney Stone Formation:

Magnesium oxalate shares some structural similarities with calcium oxalate, the primary constituent of most kidney stones. Research suggests that magnesium oxalate may play a role in understanding the formation and prevention of these stones:

- In vitro studies: Scientists have utilized magnesium oxalate in laboratory settings to investigate its interaction with calcium oxalate crystals. These studies aim to understand how magnesium might influence crystal aggregation and growth, potentially leading to insights into kidney stone formation [].

Development of Anti-Calculi Therapeutics:

Building upon the understanding of magnesium's interaction with calcium oxalate, researchers are exploring the potential of magnesium salts, including magnesium oxalate, in developing therapies to prevent kidney stones:

- Animal models: Studies in rats have shown that magnesium oxide supplementation can decrease urinary oxalate levels and potentially reduce the risk of calcium oxalate stone formation []. However, further research is needed to confirm these findings in humans.

Material Science and Nanotechnology:

Magnesium oxalate exhibits unique physical and chemical properties, making it a potential candidate for various material science and nanotechnology applications:

- Precursor for Magnesium Oxides: Magnesium oxalate can be thermally decomposed to form magnesium oxide, a widely used material in electronics, catalysis, and construction materials [].

- Nanoparticle Synthesis: Researchers are exploring the use of magnesium oxalate as a precursor for the synthesis of magnesium oxide nanoparticles with specific morphologies and properties, potentially applicable in various fields [].

Magnesium oxalate is a chemical compound with the formula , often encountered in its dihydrate form . This compound appears as a white crystalline powder and is soluble in water. Magnesium oxalate is primarily known for its role in biological systems and its involvement in various chemical processes.

Magnesium oxalate has notable biological implications, particularly in the context of kidney stone formation. It has been shown that magnesium ions can inhibit the aggregation of calcium oxalate crystals, which are the primary constituents of kidney stones. This inhibition occurs because magnesium competes with calcium for binding sites on oxalate ions, thereby reducing the likelihood of calcium oxalate crystal formation . Additionally, magnesium plays a crucial role in various enzymatic processes and cellular functions.

Magnesium oxalate can be synthesized through several methods:

- Precipitation Method: Mixing solutions of magnesium salts (like magnesium nitrate) with oxalic acid leads to the precipitation of magnesium oxalate.

- Thermal Decomposition: The thermal decomposition of magnesium carbonate or magnesium hydroxide in the presence of oxalic acid can also yield magnesium oxalate.

- Solvothermal Synthesis: Involves dissolving magnesium salts in water or other solvents under high temperature and pressure conditions to promote crystallization.

These methods allow for the controlled synthesis of magnesium oxalate with desired purity and crystallinity .

Magnesium oxalate has several applications across various fields:

- Pharmaceuticals: It is studied for its potential role in preventing kidney stones.

- Agriculture: Used as a fertilizer due to its magnesium content.

- Material Science: Investigated for use in ceramics and as a precursor for other magnesium compounds.

Studies have demonstrated that magnesium ions influence the behavior of calcium and oxalate ions significantly. For instance, molecular dynamics simulations indicate that the presence of magnesium reduces the binding affinity between calcium and oxalate ions, thus hindering their aggregation into larger crystals . This interaction is crucial for understanding how to prevent kidney stone formation through dietary or pharmacological means.

Several compounds share similarities with magnesium oxalate, particularly other metal oxalates. Below is a comparison highlighting their uniqueness:

| Compound | Formula | Unique Features |

|---|---|---|

| Calcium Oxalate | Primary component of kidney stones; more insoluble than magnesium oxalate. | |

| Barium Oxalate | Higher solubility; used in analytical chemistry for precipitation reactions. | |

| Strontium Oxalate | Similar to barium; less common but exhibits similar properties. |

Magnesium oxalate is unique among these compounds due to its role as an inhibitor of calcium oxalate crystal formation, making it particularly relevant in medical research regarding kidney stones .

Magnesium oxalate (MgC₂O₄), first identified as the mineral glushinskite in Cretaceous coals of Arctic Russia, gained structural validation through its discovery at lichen-serpentinite interfaces in Scotland. This dihydrate compound forms via biogenic weathering, where lichen-derived oxalic acid reacts with magnesium-rich substrates. Historically, its synthesis and characterization in the 20th century laid groundwork for understanding metal-oxalate interactions in geochemical and biological systems.

In contemporary materials science, magnesium oxalate serves as a precursor for MgO nanomaterials and a component in low-carbon cements. Its role in carbon capture technologies emerges from oxalate’s potential to sequester CO₂, aligning with sustainable chemistry goals.

Scope of Research

This article examines:

- Synthesis: Natural biomineralization vs. laboratory methods.

- Properties: Solubility, thermal stability, and mechanical behavior.

- Applications: Construction materials, catalysis, and nanotechnology.

- Theoretical Modeling: Crystal structure dynamics and decomposition kinetics.

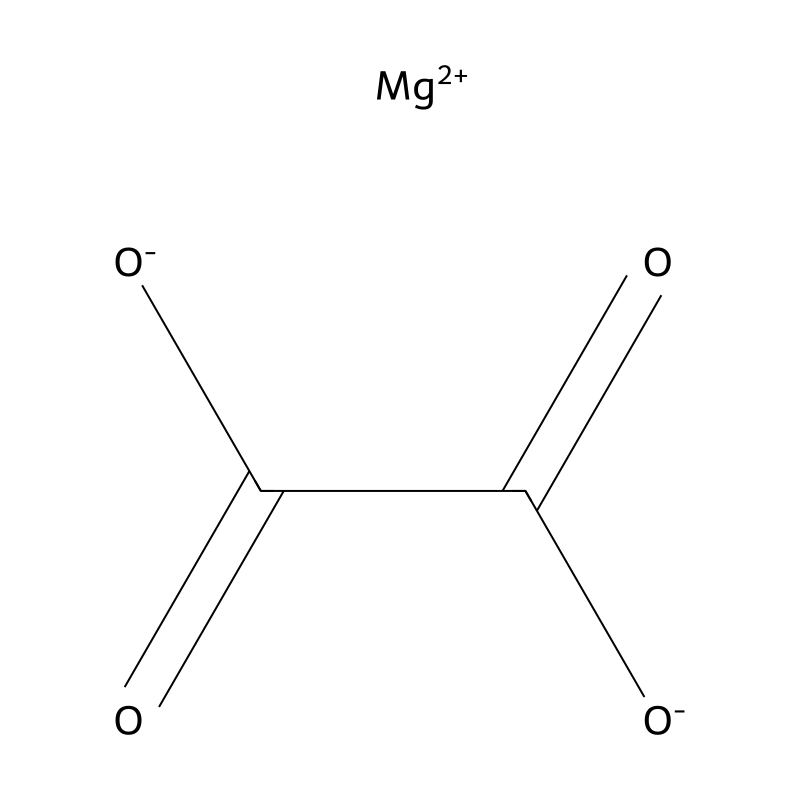

Magnesium oxalate is an inorganic compound comprising a magnesium cation with a 2+ charge bonded to an oxalate anion, with the chemical formula MgC₂O₄ [1]. The structure features magnesium ions coordinated with oxalate anions in a specific geometric arrangement that determines its physical and chemical properties [2]. In the crystalline state, magnesium oxalate exhibits a coordination number of 6 for the magnesium ion, adopting a distorted octahedral geometry [3].

The coordination chemistry of magnesium oxalate reveals important structural features that influence its behavior in various chemical environments [4]. The magnesium ion (Mg²⁺) forms coordination bonds with oxygen atoms from the oxalate anions, which act as bidentate chelating ligands [5]. This coordination mode creates a stable complex structure where each oxalate ion donates two oxygen atoms to the coordination sphere of the magnesium ion [1] [3].

| Aspect | Description |

|---|---|

| Coordination Number of Mg²⁺ | 6 (Octahedral) |

| Coordination Geometry | Distorted octahedral |

| Oxalate Binding Mode | Bidentate chelating |

| Mg-O Bond Length Range | 2.0-2.2 Å |

| O-Mg-O Bond Angle Range | 80-100° (adjacent), 170-180° (opposite) |

| Coordination Environment | Four oxygen atoms from two oxalate ions and two oxygen atoms from water molecules |

The bonding in magnesium oxalate involves primarily ionic interactions between the positively charged magnesium ion and the negatively charged oxalate anion [1]. However, there is also a significant covalent character in the Mg-O bonds, which contributes to the overall stability of the complex [6]. The oxalate anion itself features carbon-oxygen bonds with partial double bond character due to resonance stabilization [7]. This resonance structure allows for effective electron delocalization across the oxalate group, enhancing its ability to coordinate with the magnesium ion [5] [6].

In the crystal structure of magnesium oxalate, the Mg²⁺ ions are bridged by oxalate anions to form one-dimensional infinite chains [8]. These chains are then interconnected through hydrogen bonding interactions involving water molecules in the hydrated forms, creating a three-dimensional network structure [9]. The magnesium-oxygen bond lengths typically range from 2.0 to 2.2 Å, which is consistent with the ionic radius of Mg²⁺ and the coordination environment [10].

Physical Properties: Solubility, Crystal Polymorphism, Hydration States

Magnesium oxalate exists in multiple forms, with the anhydrous form (MgC₂O₄) and the dihydrate form (MgC₂O₄·2H₂O) being the most common [1]. The dihydrate form, also known in mineralogy as glushinskite, is the naturally occurring mineral form of magnesium oxalate [11]. Both forms appear as white solids or powders with similar physical characteristics but different crystal structures and thermal behaviors [12].

Solubility

Magnesium oxalate is characterized by its low solubility in water, which is a defining property that influences its behavior in aqueous environments [13]. The solubility of both the anhydrous and dihydrate forms in water at 25°C is approximately 0.038 g per 100 g of water [14]. This limited solubility is attributed to the strong lattice energy of the crystal structure and the relatively weak solvation energy in water [15]. The compound is practically insoluble in organic solvents but shows increased solubility in dilute mineral acids due to protonation of the oxalate anion [16] [17].

| Property | Value |

|---|---|

| Chemical Formula (Anhydrous) | MgC₂O₄ |

| Chemical Formula (Dihydrate) | MgC₂O₄·2H₂O |

| Molecular Weight (Anhydrous) | 112.32 g/mol |

| Molecular Weight (Dihydrate) | 148.36 g/mol |

| Appearance | White solid/powder |

| Density | 2.45 g/cm³ |

| Melting Point (Dihydrate) | 150 °C (decomposes) |

| Decomposition Temperature (Anhydrous) | 420-620 °C |

| Solubility in Water | 0.038 g/100g H₂O (25°C) |

| Solubility in Organic Solvents | Insoluble |

The solubility product constant (Ksp) for magnesium oxalate has been calculated to be approximately 4.8 × 10⁻⁶ based on its measured solubility [18]. This low Ksp value confirms its classification as a sparingly soluble salt and explains its precipitation behavior in solutions containing magnesium and oxalate ions [19].

Crystal Polymorphism

Magnesium oxalate exhibits polymorphism, with at least two distinct crystal forms identified: the monoclinic α-form and the orthorhombic β-form [20]. The monoclinic form is the more commonly encountered polymorph and has been extensively characterized by X-ray diffraction studies [21].

| Polymorph | Space Group | Unit Cell Parameters | Structural Features |

|---|---|---|---|

| Monoclinic (α-form) | C 2/c | a=12.675 Å, b=5.406 Å, c=9.984 Å, β=129.45° | Chains of Mg²⁺ ions bridged by oxalate anions with water molecules completing the coordination sphere |

| Orthorhombic (β-form) | Pbca | a=12.70 Å, b=5.41 Å, c=10.00 Å | Similar chain structure but with different packing arrangement of the chains |

The crystal structure of the monoclinic form features a unit cell with parameters a = 12.675 Å, b = 5.406 Å, c = 9.984 Å, and β = 129.45° [22]. This structure belongs to the space group C 2/c with four formula units per unit cell [23]. The calculated density of this crystal form is approximately 1.87 g/cm³, which is slightly lower than the measured density of 2.45 g/cm³ for the bulk material [24].

Hydration States

Magnesium oxalate can exist in different hydration states, with the anhydrous form (MgC₂O₄) and the dihydrate form (MgC₂O₄·2H₂O) being the most significant [25]. The dihydrate form is the more stable form under ambient conditions and is the form typically encountered in nature and laboratory preparations [26].

In the dihydrate structure, two water molecules are coordinated to each magnesium ion, completing its octahedral coordination sphere along with four oxygen atoms from two oxalate anions [27]. These water molecules play a crucial role in stabilizing the crystal structure through hydrogen bonding interactions with neighboring oxalate anions [28].

The transition between hydration states occurs through thermal processes [29]. When heated to approximately 150°C, the dihydrate form undergoes dehydration to form the anhydrous magnesium oxalate. This process is accompanied by significant structural reorganization as the water molecules are removed from the coordination sphere of the magnesium ions.

| Temperature Range (°C) | Process | Reaction |

|---|---|---|

| 140-150 | Dehydration begins | MgC₂O₄·2H₂O → MgC₂O₄ + 2H₂O |

| 150-200 | Complete conversion to anhydrous form | MgC₂O₄·2H₂O → MgC₂O₄ + 2H₂O (complete) |

| 420-620 | Decomposition of anhydrous magnesium oxalate | MgC₂O₄ → MgO + CO + CO₂ |

The monohydrate form (MgC₂O₄·H₂O) has also been reported but is less common and less stable than the dihydrate form [30]. The monohydrate has distinct structural features with a different arrangement of the water molecules in the crystal lattice [31].

Thermodynamic and Spectroscopic Characteristics: Infrared/Raman Signatures, Thermal Stability

Thermodynamic Properties

Magnesium oxalate exhibits distinctive thermodynamic properties that influence its stability and reactivity under various conditions [32]. While precise experimental values for some thermodynamic parameters are limited in the literature, estimates have been made based on related compounds and theoretical calculations.

| Property | Value |

|---|---|

| Standard Enthalpy of Formation (ΔHf°) | -1320 kJ/mol (estimated) |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -1160 kJ/mol (estimated) |

| Standard Entropy (S°) | 155 J/(mol·K) (estimated) |

| Solubility Product Constant (Ksp) | 4.8 × 10⁻⁶ (calculated from solubility) |

| Dehydration Activation Energy | 12.3-18.3 kcal/mol (varies with temperature) |

| Decomposition Activation Energy | 35-40 kcal/mol (estimated) |

The negative values for the standard enthalpy and Gibbs free energy of formation indicate that magnesium oxalate is thermodynamically stable relative to its constituent elements under standard conditions. The relatively low solubility product constant further confirms its stability in aqueous environments.

Thermal Stability

The thermal behavior of magnesium oxalate has been extensively studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These studies reveal a multi-step decomposition process that depends on the initial hydration state and the heating conditions.

For the dihydrate form, the thermal decomposition begins with dehydration at approximately 140-150°C, resulting in the formation of anhydrous magnesium oxalate. This process is endothermic and involves the release of water molecules from the crystal structure. The dehydration process shows complex kinetics with activation energies ranging from 12.3 to 18.3 kcal/mol, depending on the temperature range and the extent of dehydration.

The anhydrous magnesium oxalate remains stable up to about 400°C, after which it undergoes decomposition to form magnesium oxide (MgO) and carbon oxides (CO and CO₂). This decomposition process occurs in the temperature range of 420-620°C and is characterized by a complex mechanism involving multiple steps. The overall reaction can be represented as:

MgC₂O₄ → MgO + CO + CO₂

The decomposition process initially forms magnesium carbonate (MgCO₃) and carbon monoxide (CO) as intermediates. The carbon monoxide may then oxidize to carbon dioxide (CO₂), and the magnesium carbonate further decomposes to magnesium oxide and carbon dioxide. The activation energy for this decomposition process has been estimated to be in the range of 35-40 kcal/mol.

Spectroscopic Characteristics

Infrared (IR) and Raman spectroscopy provide valuable insights into the molecular structure and bonding in magnesium oxalate. These spectroscopic techniques reveal characteristic vibrational modes associated with the oxalate anion and its coordination to the magnesium ion.

Infrared Spectroscopy

The IR spectrum of magnesium oxalate shows several distinctive bands that can be assigned to specific vibrational modes. The most prominent features include:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3700-3400 | O-H stretching (water molecules) |

| 1670-1640 | Asymmetric C-O stretching (νas) |

| 1371-1325 | Symmetric C-O stretching (νs) and O-C-O bending (δ) |

| 831 | C-C stretching (ν) and O-C-O bending (δ) |

| 443-420 | Mg-O stretching vibration |

The broad band in the 3700-3400 cm⁻¹ region is characteristic of O-H stretching vibrations from water molecules in the dihydrate form. This band disappears upon dehydration, providing a spectroscopic marker for the transition from the dihydrate to the anhydrous form.

The strong bands in the 1670-1640 cm⁻¹ region are assigned to asymmetric C-O stretching vibrations of the oxalate anion. The position and intensity of these bands are influenced by the coordination of the oxalate to the magnesium ion, making them sensitive indicators of the metal-ligand interaction.

The bands in the lower frequency region (below 500 cm⁻¹) are particularly important as they correspond to Mg-O stretching vibrations. These bands provide direct information about the coordination environment of the magnesium ion and the strength of the metal-ligand bonds.

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy by providing additional information about the vibrational modes of magnesium oxalate. The Raman spectrum shows several characteristic bands that can be assigned to specific molecular vibrations:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1470-1490 | C-O symmetric stretching |

| 910-930 | C-C stretching |

| 860-880 | O-C-O bending |

| 580-600 | Mg-O stretching |

| 300-310 | Mg-O ring stretching/bending |

| 240-265 | Mg-O ring stretching/bending |

The Raman bands in the 1470-1490 cm⁻¹ region correspond to symmetric C-O stretching vibrations of the oxalate anion. These bands are particularly strong in the Raman spectrum due to the symmetric nature of these vibrations.

The bands in the 300-310 cm⁻¹ and 240-265 cm⁻¹ regions are assigned to Mg-O ring stretching or bending modes. These low-frequency vibrations are sensitive to changes in the crystal structure and can be used to monitor phase transitions and structural changes induced by temperature or pressure.

Raman spectroscopy has been particularly useful in studying the thermal transformations of magnesium oxalate. Changes in the position and intensity of the C-O and C-C stretching vibrations provide valuable information about the structural changes that occur during dehydration and decomposition processes. For instance, the band at 309 cm⁻¹ shifts to 305 cm⁻¹ and loses intensity by 150°C, indicating changes associated with the dehydration process.

Salt Metathesis Synthesis

Salt metathesis represents one of the most fundamental and widely employed methods for magnesium oxalate synthesis [1]. This approach involves the direct reaction between a magnesium salt and an oxalate source, following the general reaction: Mg²⁺ + C₂O₄²⁻ → MgC₂O₄ [1]. The simplicity and effectiveness of this method have made it a cornerstone technique in both laboratory and industrial settings.

The salt metathesis route typically employs magnesium nitrate hexahydrate or magnesium acetate as magnesium sources, combined with oxalic acid or alkali metal oxalates [1] [2] [3]. Research findings demonstrate that mixing magnesium nitrate with potassium hydroxide, followed by addition to dimethyl oxalate, produces high-quality magnesium oxalate precipitates [1]. The reaction proceeds rapidly at room temperature to moderate heating conditions, typically completing within minutes to hours [2].

Optimization studies have revealed that controlling the molar ratio of reactants significantly influences both yield and product purity [3]. When magnesium chloride or sulfate reacts with sodium carbonate, the formation of basic magnesium carbonate rather than pure magnesium oxalate occurs, highlighting the importance of precise reactant selection [4]. The most effective molar ratios range from 1:1 to 1:1.8 (magnesium to oxalic acid), with optimal conditions achieved at pH 4 and ambient temperature [3].

The crystallization process during salt metathesis follows classical nucleation and growth mechanisms. Initial supersaturation leads to rapid nucleation, followed by controlled crystal growth that determines final particle size and morphology [5]. Temperature control during precipitation significantly affects crystal quality, with moderate heating (25-80°C) promoting better crystallinity while excessive temperatures can lead to premature decomposition [3].

Hydrothermal Synthesis Routes

Hydrothermal synthesis has emerged as a powerful technique for producing magnesium oxalate with controlled morphology and enhanced crystallinity [6] [7]. This method utilizes aqueous solutions under elevated temperature and pressure conditions, typically ranging from 120-200°C and 1-15 atmospheres [7] [8]. The hydrothermal environment facilitates superior control over crystal growth kinetics and final product characteristics.

The hydrothermal process employs magnesium-containing precursors in stainless steel autoclaves lined with polytetrafluoroethylene for corrosion protection [6] [8]. Typical synthesis involves dissolving 0.1 molar magnesium precursor solution in deionized water, adding sodium hydroxide to achieve appropriate pH conditions, and maintaining reaction conditions at 150-180°C for 12-24 hours [7] [8]. The controlled pressure and temperature environment enables formation of well-dispersed materials with narrow particle size distributions [6].

Research has demonstrated that hydrothermal conditions significantly influence the morphology of resulting magnesium oxalate crystals [6] [9]. By adjusting pH values during the hydrothermal process, researchers can synthesize flower-like, needle-shaped, platelet-shaped, and irregular spherical forms of magnesium oxide precursors [6]. The relationship between pH and morphology follows predictable patterns, with lower pH values (5-6) favoring rhombohedral structures and higher pH values (9-10) promoting rod-like morphologies [10].

The hydrothermal method offers several advantages over conventional synthesis routes. Crystal grain sizes of magnesium oxide precursors synthesized hydrothermally typically range from 10-50 nanometers with specific surface areas exceeding 100 square meters per gram [6]. The process prevents agglomeration and results in well-dispersed materials with high purity [6] [7]. Additionally, the mild reaction conditions and water-based medium make hydrothermal synthesis environmentally friendly and scalable for industrial applications.

| Synthesis Method | Temperature Range (°C) | Pressure Conditions | Reaction Time | Product Characteristics |

|---|---|---|---|---|

| Salt Metathesis | Room temperature to 100 | Atmospheric | Minutes to hours | Crystalline precipitate |

| Hydrothermal Synthesis | 120-200 | 1-15 atm | 12-24 hours | Nanostructured particles |

High-Pressure Synthesis: Phase Diagrams and Magnesium Carbonate Formation Pathways

High-Pressure Synthesis Methods

High-pressure synthesis represents an advanced approach for producing magnesium oxalate with exceptional crystallinity and unique properties [11] [12] [13]. This technique utilizes elevated pressure conditions ranging from 0.5 to 1.5 gigapascals combined with controlled temperature environments to facilitate solid-state reactions that are impossible under ambient conditions [11] [13]. The high-pressure environment fundamentally alters reaction kinetics and thermodynamic equilibria, enabling formation of metastable phases and enhanced crystal quality.

The high-pressure synthesis process typically employs magnesium oxalate dihydrate as starting material, subjecting it to pressures up to 1.5 gigapascals and temperatures ranging from 200-500°C [13]. Research has demonstrated successful synthesis of anhydrous magnesium carbonate from magnesium oxalate dihydrate under these extreme conditions, with reaction times controlled within one hour, representing significant efficiency improvements over conventional methods [13].

Diamond anvil cell investigations have revealed complex phase behavior of magnesium oxalate under extreme conditions [11]. Studies conducted up to 25 gigapascals for magnesium oxalate show possible phase transitions at 2.4 gigapascals, with pressure-induced changes affecting both crystal structure and optical properties [11]. The high-pressure environment induces electron transfer processes and molecular orbital overlapping that fundamentally alter the material properties [11].

Phase Diagram Analysis

Comprehensive phase diagram studies have elucidated the pressure-temperature relationships governing magnesium oxalate stability and transformation pathways [13]. The pressure-temperature phase diagrams for the magnesium oxalate-magnesium carbonate-magnesium oxide system at pressures of 0.5, 1.0, and 1.5 gigapascals reveal distinct stability regions for each phase [13].

Thermogravimetric analyses combined with high-pressure experimental results demonstrate that pressure significantly enhances thermal stability of materials [13]. The decomposition temperature of magnesium carbonate increases substantially with increasing pressure, expanding the stability window for intermediate phases [13]. At 0.5 gigapascals, the stability window spans approximately 100-350°C, while at 1.5 gigapascals, this window extends to 200-500°C [13].

The phase diagram data reveals that magnesium oxalate dihydrate decomposition temperature increases from approximately 200°C at 0.5 gigapascals to 300°C at 1.5 gigapascals [13]. Similarly, magnesium carbonate formation temperatures rise from 300°C to 500°C across the same pressure range, while decomposition temperatures increase from 550°C to 750°C [13]. These pressure-dependent relationships provide crucial guidance for optimizing synthesis conditions and selecting appropriate processing parameters.

Magnesium Carbonate Formation Pathways

The transformation of magnesium oxalate to magnesium carbonate under high-pressure conditions follows well-defined reaction pathways that differ substantially from atmospheric pressure processes [13] [14]. Under high-pressure conditions, the direct conversion of magnesium oxalate to magnesium carbonate occurs through solid-state mechanisms that bypass typical intermediate phases observed at ambient conditions [13].

High-pressure synthesis enables formation of anhydrous magnesium carbonate with exceptional crystallinity and grain sizes up to 200 micrometers, providing a foundation for future single crystal growth studies [13]. The enhanced crystallinity results from the high-pressure environment facilitating more complete atomic rearrangement and reducing defect formation during phase transitions [13].

Research on magnesium carbonate formation mechanisms under various pressure conditions has revealed that elevated pressure stabilizes carbonate phases relative to oxide phases [14] [15]. The pressure-induced stabilization occurs through modification of reaction thermodynamics, with higher pressures favoring phases with greater molar volumes [14]. This thermodynamic shift enables formation of magnesium carbonate phases that are metastable or unstable under ambient conditions.

| Pressure (GPa) | MgC₂O₄·2H₂O Decomposition (°C) | MgCO₃ Formation (°C) | MgCO₃ Decomposition (°C) | Stability Window (°C) |

|---|---|---|---|---|

| 0.5 | ~200 | ~300 | ~550 | 100-350 |

| 1.0 | ~250 | ~400 | ~650 | 150-400 |

| 1.5 | ~300 | ~500 | ~750 | 200-500 |

Nanostructured Magnesium Oxalate Synthesis: Sol-Gel, Microwave-Assisted, and Solvothermal Methods

Sol-Gel Synthesis Approaches

Sol-gel synthesis has established itself as a versatile and effective method for producing nanostructured magnesium oxalate with precisely controlled properties [16] [17] [18]. This bottom-up approach involves the formation of a colloidal suspension (sol) that evolves into a continuous network (gel) through hydrolysis and condensation reactions [16]. The sol-gel process offers exceptional control over particle size, morphology, and surface area while maintaining high purity and homogeneity in the final product [10].

The sol-gel method typically employs magnesium acetate tetrahydrate as the magnesium source combined with oxalic acid dihydrate as the complexing agent in alcoholic solutions [16] [18]. Research has demonstrated that dissolving 53.2075 grams of magnesium acetate tetrahydrate in 150 milliliters of absolute ethanol, followed by pH adjustment to 5 using 1 molar oxalic acid, produces optimal gel formation conditions [16]. The mixture undergoes continuous stirring until thick white gel formation, followed by overnight gelation and drying at 100°C for 24 hours [16] [18].

The sol-gel process involves simultaneous complexation and polymerization reactions that determine final product characteristics [16]. Chemical analysis reveals formation of hydrated magnesium oxalate precursors through reactions between magnesium cations and oxalate anions in the alcoholic medium [16]. The complexing agents play crucial roles in crystal formation by coordinating metal ions prior to final product formation, with oxalic acid providing two complexation sites per molecule for magnesium ion coordination [16].

Structural investigations using simultaneous thermogravimetric analysis, X-ray diffraction, and electron microscopy have confirmed that sol-gel derived magnesium oxalate exhibits single-phase cubic structure with crystallite sizes ranging from 10-59 nanometers [17]. The crystallite size increases with calcination temperature, yet remains below 100 nanometers even after extended heating at 950°C for 36 hours, indicating slow crystal growth kinetics characteristic of this synthesis route [17].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized nanostructured magnesium oxalate production by dramatically reducing processing times while maintaining excellent product quality [10] [19]. This method employs electromagnetic radiation to provide rapid, uniform heating that accelerates chemical reactions and promotes formation of well-defined nanostructures [10] [20]. Microwave synthesis offers significant advantages including short duration, reduced energy consumption, and enhanced control over particle morphology [10].

The microwave-assisted sol-gel process typically involves magnesium acetate tetrahydrate precipitation with ammonia under controlled microwave irradiation [10]. Research has demonstrated that microwave heating at 850 watts for 15 minutes, followed by calcination at 500°C for 2 hours, produces magnesium oxide nanosheets with exceptional properties [10]. The microwave environment generates nucleation centers that aggregate to form microspheres with nearly spherical morphologies and average sizes of 96±14 nanometers [10].

Comparative studies between microwave-assisted and conventional synthesis methods reveal significant advantages of microwave processing [10] [19]. Microwave-synthesized samples exhibit higher specific surface areas, narrow nanopore distributions, and reduced optical band gaps compared to conventionally prepared materials [10]. The microwave-induced rapid heating generates structural defects that enhance photocatalytic activity while preventing electron-hole recombination [10].

Detailed characterization studies using transmission electron microscopy reveal that microwave-synthesized particles consist of polyhedral crystallites with average sizes of 10±2 nanometers, closely matching X-ray diffraction calculations [10]. High-resolution transmission electron microscopy demonstrates high crystallinity with intermediate crystallinity levels between sol-gel and hydrothermal samples [10]. The microwave method produces materials with photocatalytic degradation efficiencies reaching 85% after 5 hours of irradiation [10].

Solvothermal Synthesis Methods

Solvothermal synthesis represents an extension of hydrothermal methods utilizing organic solvents instead of water to achieve enhanced control over crystal growth and morphology [21] [22] [23]. This technique operates under elevated temperature and pressure conditions in organic media, enabling formation of unique crystal structures and morphologies not achievable through aqueous synthesis routes [21]. The solvothermal environment provides superior solubility control and reaction kinetics optimization through solvent selection and modification [21].

The solvothermal process typically employs organic solvents such as ethanol, methanol, or specialized organic media combined with magnesium precursors and oxalate sources [22] [23]. Research has demonstrated successful synthesis of magnesium cobaltite microflowers using solvothermal methods accompanied by post-annealing processes [22]. The organic solvent environment enables formation of hierarchical and porous structures with controlled morphologies [22].

Solvothermal synthesis offers unique advantages in controlling particle size and shape through solvent-mediated growth mechanisms [21]. The organic solvent environment modifies surface energies and growth kinetics, enabling formation of specific crystal faces and morphologies [21]. Temperature control between 120-200°C combined with autogenous pressure conditions provides optimal reaction environments for controlled crystal growth [21].

Advanced solvothermal approaches have demonstrated synthesis of ultralight magnesium-based coordination networks with tailored properties [24]. These methods enable formation of complex three-dimensional structures through careful selection of organic solvents and reaction conditions [24]. The solvothermal environment facilitates formation of coordination polymers and framework materials with exceptional surface areas and porosity characteristics [24].

| Method | Temperature (°C) | Processing Time | Key Advantages | Product Characteristics |

|---|---|---|---|---|

| Sol-Gel | 60-100 | 24 hours + calcination | High purity, controlled size | Gel precursor to nanocrystals |

| Microwave-Assisted | 80-180 | 15 minutes to 2 hours | Rapid processing, energy efficient | Spherical nanoparticles |

| Solvothermal | 120-200 | 3-24 hours | Morphology control, organic media | Controlled morphology |

Biological and Environmental Synthesis: Lichen-Mediated Mineralization and Natural Geomicrobial Pathways

Lichen-Mediated Mineralization

Lichen-mediated synthesis of magnesium oxalate represents a fascinating example of biomineralization occurring through complex interactions between biological organisms and mineral substrates [1] [25] [26]. This natural process involves lichens, which are symbiotic associations of fungi and algae, secreting organic acids that react with magnesium-rich minerals to form crystalline oxalate phases [26]. The discovery of glushinskite (magnesium oxalate dihydrate) in natural environments has provided crucial insights into biological mineralization mechanisms [27].

The lichen-mediated mineralization process begins with the mycobiont (fungal component) secreting oxalic acid and other low molecular weight organic carboxylic acids including citric, gluconic, and lactic acids [25] [26]. These compounds possess both chelating and acidic properties, enabling them to decompose lithic constituents through chemical weathering processes [26]. The oxalic acid secreted by lichens reacts with magnesium ions released from underlying minerals to precipitate magnesium oxalate crystals at the lichen-rock interface [25] [26].

Field studies have documented natural occurrence of glushinskite near Mill of Johnston, located close to Insch in northeast Scotland, where it forms as creamy white layers mixed with lichen fungal hyphae [1] [27]. Scanning electron microscopy analysis reveals that naturally formed crystals exhibit pyramidal structures with both curved and striated faces, with crystal sizes ranging from 2-5 micrometers [1]. These natural crystals form through prolonged interaction between Lecanora atra lichens and serpentinite substrates containing magnesium silicate minerals [26].

The lichen-rock interface represents a unique microenvironment where chemical weathering proceeds under ambient conditions over extended timeframes spanning months to years [26]. The ability of lichens to absorb and retain water creates localized conditions that promote continuous chemical weathering reactions [26]. The formation of magnesium oxalate crystals serves dual purposes: disposing of excess magnesium accumulated by the lichen and facilitating mineral weathering through acid production [26].

Natural Geomicrobial Pathways

Natural geomicrobial pathways for magnesium oxalate formation extend beyond lichen systems to encompass diverse microbial communities including bacteria, microscopic fungi, and other lithobiotic organisms [28] [26]. These pathways demonstrate the significant role of biological processes in mineral formation and transformation under natural environmental conditions [28]. The geomicrobial formation of oxalate minerals represents an important mechanism in biogeochemical cycling and rock weathering processes [26].

Microscopic fungi, particularly oxalic acid-producing species such as Aspergillus niger, play crucial roles in natural magnesium oxalate formation [28]. Research has demonstrated that these fungi can facilitate formation of copper oxalates including moolooite and wheatleyite through bioinspired synthesis processes [28]. The fungal secretion of oxalic acid creates localized acidic environments that promote metal ion release from mineral substrates and subsequent oxalate precipitation [28].

The morphology and characteristics of naturally formed oxalate crystals depend on both the underlying rock composition and the specific microbial community composition [28]. Studies have shown that iron ions sourced from underlying rocks can inhibit magnesium oxalate formation, while the dissolution of existing oxalate crystals occurs through washing effects of intratalline solutions dependent on dehydration and rehydration cycles [28]. These natural processes demonstrate the complex interplay between biological, chemical, and physical factors in biomineralization.

Geomicrobial pathways operate through multiple mechanisms including respiratory carbon dioxide generation, organic acid secretion, and production of biochemical compounds with complexing abilities [26]. The generation of respiratory carbon dioxide in water held by microbial communities results in carbonic acid formation, which advances solubilization processes by lowering local pH values [26]. However, organic acids typically dominate weathering processes by dissolving minerals and chelating metallic cations more effectively than simple carbonic acid [26].

Environmental Synthesis Mechanisms

Environmental synthesis mechanisms for magnesium oxalate formation encompass broader ecological processes including soil formation, alkaline lake systems, and mineral weathering in diverse geological settings [29] [26]. These mechanisms operate across various temporal and spatial scales, from microscopic biofilm formation to landscape-level mineral transformation processes [30] [31]. Understanding these natural pathways provides insights for developing sustainable synthesis approaches and environmental remediation strategies.

Biofilm formation represents a significant environmental pathway for magnesium oxalate synthesis through microbial community interactions [30] [31]. Research has demonstrated that magnesium ions influence bacterial adhesion and biofilm formation through multiple mechanisms including membrane stabilization, enzyme cofactor functions, and signaling cascade activation [30]. The concentration-dependent effects of magnesium ions on biofilm formation create complex environments where oxalate precipitation can occur through metabolic processes [30].

Environmental conditions including electrolyte concentrations, medium composition, pH levels, and temperature significantly influence natural magnesium oxalate formation pathways [30] [26]. Divalent cations such as magnesium influence biofilm formation directly through electrostatic interactions and indirectly through physiological processes [30]. The maintenance of magnesium homeostasis within microbial cells involves sophisticated transport and sensing mechanisms that coordinate influx and efflux processes [30].

The formation of magnesium oxalate in natural environments serves multiple ecological functions including metal detoxification, mineral weathering acceleration, and carbon sequestration [29] [26]. These processes contribute to soil formation, nutrient cycling, and ecosystem development over geological timescales [26]. The study of natural formation mechanisms provides valuable insights for developing biomimetic synthesis approaches and understanding the role of biological processes in global geochemical cycles [28].

| Formation Environment | Time Scale | Crystal Size | Key Organisms | Formation Mechanism |

|---|---|---|---|---|

| Lichen-Rock Interface | Months to years | 2-5 μm | Lecanora atra, other lichens | Oxalic acid secretion + Mg release |

| Microbial Biofilms | Days to months | Nanometers to micrometers | Bacteria, fungi | Metabolic acid production |

| Soil Systems | Years to decades | Variable | Diverse microbial communities | Complex biogeochemical processes |

| Alkaline Lakes | Seasonal to annual | Micrometers | Specialized microorganisms | pH-dependent precipitation |

Physical Description

Dry Powder; Other Solid; Water or Solvent Wet Solid; Pellets or Large Crystals

Colorless, odorless powder or granular solid. [Note: The anhydrous form (COOH)2 is an odorless, white solid.]; [NIOSH]

Solid

HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE POWDER.

Colorless, odorless powder or granular solid.

Colorless, odorless powder or granular solid. [Note: The anhydrous form (COOH)2 is an odorless, white solid.]

Color/Form

Colorless powder or granular solid [Note: The anhydrous form (COOH)2 is a white powder].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

sublimes

Sublimes

Heavy Atom Count

Vapor Density

4.3

Density

1.90 @ 17 DEG/4 °C, ALPHA

1.9 g/cm³

1.90

Odor

Decomposition

Melting Point

189.5 °C (DECOMPOSES)

189.5 °C

372 °F

215 °F (Sublimes)

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Vapor Pressure

0.000234 [mmHg]

0.54 mm @ 105 °C

<0.001 mmHg

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

The absorption of (14)C-labelled oxalic acid was studied in Wistar rats, CD-1 mice and NMRI mice. Oxalic acid in solution was given to the animals by gavage either with water alone or with 0.625 g/kg body wt of xylitol. Both xylitol adapted animals and animals not previously exposed to xylitol were used. Adaptation to xylitol diets enhanced the absorption and urinary excretion of the label (oxalic acid) in both strains of mice but not in rats. Earlier studies have indicated a high incidence of bladder calculi in mice but not in rats fed high amounts of xylitol. The results of the present study offer one likely explanation for the increased formation of bladder calculi as a result of over saturation of urine with oxalate.

Metabolism Metabolites

IN OXIDATIVE METAB OF ETHYLENE GLYCOL IN MAMMALS, SPECIES VARIATIONS OCCUR WHICH EXPLAIN ... DIFFERENCES IN TOXICITY. GLYCOL IS OXIDIZED BY MAJOR PATHWAY INTO CARBON DIOXIDE, & BY MINOR PATHWAY TO ... OXALIC ACID. EXTENT OF FORMATION OF OXALIC ACID IS DEPENDENT ON DOSE LEVEL, BUT HAS ... BEEN SHOWN TO VARY WITH SPECIES ...

INITIAL STEPS IN OXIDATION OF ETHYLENE GLYCOL TO DIALDEHYDE (GLYOXAL) & TO GLYOXYLIC ACID SEEM TO BE MEDIATED BY ALC DEHYDROGENASE; DECARBOXYLATION OF GLYOXYLIC ACID YIELDS CARBON DIOXIDE & FORMIC ACID. GLYOXYLIC ACID IS ALSO OXIDIZED TO OXALIC ACID.

Piridoxilate is an association of glyoxylic acid and pyridoxine in which pyridoxine is supposed to facilitate in vivo transformation of glyoxylic acid to glycine rather than to oxalic acid. However, it has recently been shown that long term treatment with piridoxilate may result in over production of oxalic acid and in calcium oxalate nephrolithiasis. A patient in whom piridoxilate induced both oxalate nephrolithiasis and chronic oxalate nephropathy with renal insufficiency, an association that has not been previously described, was reported. Therefore, piridoxilate should be added to the list of chemicals responsible for chronic oxalate nephropathy.

Cyclosporin A interferes with oxalate metabolism and, therefore, should be given with utmost caution in patients with primary hyperoxaluria.

Oxalic acid is not metabolized but excreted in the urine.

Associated Chemicals

Wikipedia

Drug Warnings

Use Classification

Hazard Classes and Categories -> Corrosives

Cosmetics -> Chelating

Methods of Manufacturing

OXALIC ACID IS PRODUCED COMMERCIALLY BY NITRIC ACID OXIDATION OF STARCH, SUGAR, OR ETHYLENE GLYCOL

OXALIC ACID IS A CO-PRODUCT OF THE FERMENTATION OF MOLASSES TO CITRIC ACID. OXALIC ACID CAN BE MADE BY FUSING SAWDUST (OR OTHER FORMS OF CELLULOSE) WITH A MIXTURE OF SODIUM HYDROXIDE AND POTASSIUM HYDROXIDE. TEXACO WAS GRANTED A PATENT IN 1973 FOR THE ELECTROLYTIC SYNTHESIS OF OXALIC ACID FROM CARBON DIOXIDE AND HYDROGEN.

General Manufacturing Information

Analytic Laboratory Methods

AIR SAMPLE. PROCEDURE: TITRATION.

Clinical Laboratory Methods

Storage Conditions

Interactions

The study was conducted to investigate the effect of vitamin A, B1 and B6 deficiency on oxalate metabolism in rats. A significant hyperoxaluria was the common observation in all the three vitamin deficiencies (vitamin B6 greater than vitamin A greater than vitamin B1). The activities of hepatic glycolate oxidase and glycolate dehydrogenase were markedly enhanced in vitamin A and vitamin B6 deficient rats. However, lactate dehydrogenase levels remained unaltered in these deficiencies as compared to their respective pair fed controls. Vitamin B1 deficiency of 4 weeks duration could augment the activity of glycolate oxidase only, with no alterations in the glycolate dehydrogenase and lactate dehydrogenase levels. Intestinal oxalate uptake studies revealed increased bioavailability of oxalate from the gut in vitamin A and vitamin B6 deficient rats. Thus, the results suggest the relative contribution of both exogenous as well as endogenous oxalate in the process of calculogenesis under various nutritional stress conditions in rat.

Hyperoxalemia can be aggravated by vitamin C supplementation in regular hemodialysis patients. The present study was undertaken to examine the validity of this observation in an experimental setting. Fifty five-sixths nephrectomized rats were divided into two groups: 30 rats were allowed free access to water containing 8 mg/ml of vitamin C (100-160 mg/100 g/24 hr) and the remainder given tap water without vitamin C. The serum creatinine increased and the hematocrit decreased gradually; however, there was no difference between the two groups. Plasma vitamin C, oxalate and urinary oxalate levels were higher in the vitamin treated group than the nontreated rats. Histological examination revealed glomerular and interstitial fibrosis and round cell infiltration as well as tubular cyst formation. Oxalate deposits in renal tubules were found only in vitamin C-treated rats with advanced renal failure. Nontreated animals with equally advanced renal impairment showed no oxalate deposits. These results confirm previous clinical findings that vitamin C supplementation aggravates the secondary oxalosis of chronic renal failure.

Male Wistar strain rats which had been fed a glycolic acid diet developed severe nephrocalcinosis with urinary calculi within 4 weeks. Rats fed the same diet with citrate salts added had, however, either slight or no nephrocalcinosis without any stones in the urinary system. Nephrocalcinosis intermediate between those in the citrate groups and the glycolic acid group, with some urinary calculi, was observed in the citric acid group. During the experiment, the urinary oxalate concentration increased markedly and was higher in the citrate and citric acid than in the glycolic acid group. The urinary citrate concentration was significantly higher in the citrate groups and lower in the citric acid and glycolic acid groups. Therefore, citrate salts can be concluded to inhibit nephrocalcinosis and calculi formation as a result of decreased urinary saturation by means of increase in urinary citrate, in spite of a slight increase in the urinary oxalate.

For more Interactions (Complete) data for OXALIC ACID (6 total), please visit the HSDB record page.